2,2'-Azoxyfluorene

Description

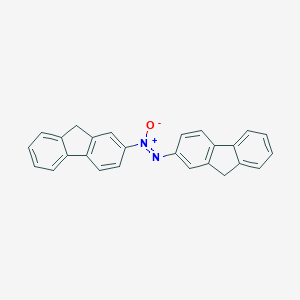

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-2-yl-(9H-fluoren-2-ylimino)-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O/c29-28(22-10-12-26-20(16-22)14-18-6-2-4-8-24(18)26)27-21-9-11-25-19(15-21)13-17-5-1-3-7-23(17)25/h1-12,15-16H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNRXVIMXYTPID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=[N+](C4=CC5=C(C=C4)C6=CC=CC=C6C5)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901030845 | |

| Record name | 2-Azoxyfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15961-88-3 | |

| Record name | 2-Azoxyfluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015961883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Azoxyfluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Azoxyfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Azoxyfluorene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44E6B29ZKX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2,2 Azoxyfluorene

Classical and Contemporary Synthetic Routes to 2,2'-Azoxyfluorene

The preparation of this compound can be approached from multiple precursor types, principally involving either the construction of the azoxy bond from simpler nitrogen-containing functional groups or the modification of a pre-existing azo linkage.

A logical, albeit less commonly documented specific route to this compound, is the direct oxidation of its corresponding azo analogue, 2,2'-azofluorene. rsc.org This transformation represents a standard method for accessing azoxy compounds from their azo counterparts.

The conversion of an azo group to an azoxy group requires a selective oxidizing agent capable of introducing an oxygen atom onto one of the nitrogen atoms without causing further oxidation or cleavage of the N=N bond. While the direct oxidation of 2,2'-azofluorene is not extensively detailed in the literature, general methods for this transformation are well-established and utilize various peroxy-based reagents. nih.govacs.org

Hydrogen peroxide (H₂O₂) is a common, cost-effective, and environmentally benign oxidant, though its relatively weak oxidizing power often necessitates the use of a catalyst to activate it. acs.orgd-nb.info Other potent reagents include peroxy acids like peracetic acid and meta-chloroperbenzoic acid (m-CPBA). nih.govacs.org The latter is a versatile oxidant used for various transformations, including the oxidation of fluorenamines to nitrofluorenes. acs.orgacs.org

Table 1: General Reagents for Azo to Azoxy Conversion

| Oxidizing Agent | Typical Conditions | Reference |

| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst (e.g., metal oxides, organocatalysts) | nih.govacs.orgd-nb.info |

| Peracetic Acid | Stoichiometric use in a suitable solvent | nih.govacs.org |

| m-Chloroperbenzoic Acid (m-CPBA) | Stoichiometric use, typically in chlorinated solvents | nih.govacs.org |

| Tert-butyl hydroperoxide (TBHP) | Often used with a metal catalyst | nih.govacs.org |

The mechanism for the oxidation of an azo compound by a peroxy acid involves the electrophilic attack of the peroxy oxygen on one of the nitrogen atoms of the azo group. The lone pair of electrons on a nitrogen atom acts as a nucleophile, attacking the terminal oxygen of the peroxy acid. This concerted process results in the formation of the N-oxide bond characteristic of the azoxy group and the release of the corresponding carboxylic acid. This reaction is analogous to the well-known epoxidation of alkenes.

The most prevalent strategies for synthesizing azoxy compounds, including this compound, involve the formation of the azoxy linkage through the condensation or coupling of precursors with nitrogen in a lower oxidation state. These methods can be broadly classified as reductive or oxidative.

Reductive coupling is a powerful and widely used method for synthesizing symmetrical azoxyarenes from nitroarenes. rhhz.net This approach has been specifically applied to the synthesis of this compound from 2-nitrofluorene (B1194847). dss.go.th

One documented procedure involves the reduction of 2-nitrofluorene using zinc dust and sodium hydroxide (B78521) solution in ethanol (B145695), followed by treatment with hydrazine (B178648) hydrate (B1144303), which affords this compound in good yield. dss.go.th The general mechanism for such reductions proceeds through multiple electron-proton coupled steps, which can make controlling the degree of reduction challenging. nih.gov The key to forming the azoxy linkage is the condensation of two partially reduced intermediates: a nitroso derivative (Ar-N=O) and a hydroxylamine (B1172632) derivative (Ar-NHOH). nih.govmdpi.comupv.es

Various catalytic systems have been developed to enhance the selectivity of this transformation for a range of nitroaromatic compounds. These include:

Electrochemical Reduction : By carefully tuning the applied potential, nitroarenes can be selectively converted to azoxy-aromatics in an electrochemical cell. nih.gov

Photochemical Methods : A one-pot, two-stage photochemical process can yield aromatic azoxy compounds from nitroaromatic compounds and amines in an aqueous solution. qut.edu.auresearchgate.net The reaction involves the formation of nitrosoaromatic and hydroxylamine intermediates under light, which then condense in the presence of air to form the azoxy product with high selectivity. qut.edu.auresearchgate.net

Metal-Catalyzed Reductions : Various metal-based systems are effective. Nanosized iron can promote the reductive coupling of aromatic nitro compounds. conicet.gov.ar Diphenyl diselenide can catalyze the reduction of nitroarenes to azoxy compounds using sodium borohydride (B1222165) in alkaline ethanol at room temperature. eurekaselect.com Gold nanoparticles supported on cerium oxide (Au/CeO₂) have also been shown to direct the reaction pathway, where the azoxy compound is formed as a key intermediate en route to the azo compound. upv.es

Table 2: Selected Reductive Coupling Methods for Azoxyarene Synthesis

| Starting Material | Reagents/Catalyst | Key Features | Reference |

| 2-Nitrofluorene | Zinc dust, NaOH, Hydrazine hydrate | Direct synthesis of this compound | dss.go.th |

| Nitroarenes | Electrochemical reduction (CoP cathode) | Potential-tuned selectivity | nih.gov |

| Nitroarenes | Photoredox reaction with amines | Green synthesis in water, >99% selectivity | qut.edu.auresearchgate.net |

| Nitroarenes | NaBH₄, Diphenyl diselenide (cat.) | Mild, room temperature conditions | eurekaselect.com |

| Nitroarenes | Au/CeO₂ catalyst, H₂ | High selectivity via stabilized nitroso intermediate | upv.es |

An alternative strategy for forming the azoxy bond is the oxidative dimerization of aromatic amines. This approach is mechanistically complex but offers a route from readily available starting materials. The selective oxidation of anilines to produce azoxybenzenes can be achieved using environmentally friendly oxidants like hydrogen peroxide, often controlled by the choice of catalyst or reaction basicity. nih.govd-nb.inforesearchgate.net

For instance, using H₂O₂ as the oxidant, aluminum and gallium oxide nanorods have been identified as efficient heterogeneous catalysts for the selective oxidation of aromatic amines to azoxy compounds. d-nb.info The selectivity can also be controlled by adjusting the alkalinity of the reaction medium; weak bases like sodium acetate (B1210297) (NaOAc) or sodium fluoride (B91410) (NaF) tend to favor the formation of azoxybenzene (B3421426) from aniline (B41778), while stronger bases promote further oxidation to nitrobenzene (B124822). nih.govacs.orgwindows.net Biocatalytic methods, such as the use of fungal unspecific peroxygenases, have also emerged as promising for synthesizing azoxy products from anilines. nih.gov

The mechanism is thought to involve the condensation of intermediates. One proposed pathway suggests the condensation of phenylhydroxylamine and nitrosobenzene, which are formed in situ from the amine. d-nb.info Another mechanism posits the self-condensation of two Ph-N•OH radicals. researchgate.net In the biosynthesis of azoxymycins, a non-heme diiron N-oxygenase enzyme catalyzes the four-electron oxidation of an amine to a nitroso group, which is a key synthon for the subsequent non-enzymatic formation of the azoxy bond via radical intermediates. nih.govresearchgate.net

However, the application of oxidative conditions to 2-aminofluorene (B1664046) does not always yield the azoxy product. Studies using the peroxidase activity of prostaglandin (B15479496) H synthase on 2-aminofluorene resulted in the formation of 2,2'-azobisfluorene (the azo compound) and 2-nitrofluorene, without detectable formation of this compound. nih.gov This highlights that the specific substrate and catalytic system are crucial in determining the final product distribution in amine oxidation reactions.

Novel Synthetic Strategies for this compound

While classical methods for the synthesis of azoxyarenes often rely on stoichiometric reagents, modern organic synthesis increasingly favors novel catalytic and environmentally benign strategies. These approaches, developed for general azoxyaromatics, are applicable to the synthesis of this compound from its precursors, 2-aminofluorene and 2-nitrofluorene.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers efficient and selective pathways for the formation of the azoxy linkage. frontiersin.orgnih.gov These methods primarily involve either the selective oxidation of arylamines or the partial reduction of nitroarenes. researchgate.net

One prominent strategy is the catalytic selective oxidation of anilines using metal oxides as catalysts and hydrogen peroxide (H₂O₂) as the oxidant. researchgate.net For instance, titanium silicate-1 (TS-1), a zeolite molecular sieve, has demonstrated excellent performance in the selective oxidation of various substituted anilines to the corresponding azoxybenzenes. sioc-journal.cn The reaction proceeds with high yields (50-98%) using environmentally benign H₂O₂ in acetone, and the catalyst can be recycled multiple times without significant loss of activity. sioc-journal.cn This methodology could be directly applied to the oxidation of 2-aminofluorene.

Another key catalytic route is the hydrogenation of nitroaromatics. researchgate.net While complete reduction leads to amines, careful selection of catalysts and conditions can halt the reaction at the intermediate azoxy stage. A facile system using palladium nanoclusters, generated in situ from Pd(acac)₂, has been developed for the efficient synthesis of aromatic azo compounds from nitroaromatics under a hydrogen atmosphere. rsc.org By tuning the reaction conditions, the selective formation of azoxy compounds can be achieved. Such catalytic systems represent a significant advancement over traditional methods that use stoichiometric and often hazardous reducing agents like sodium arsenite. researchgate.net

Table 1: Overview of Potential Transition Metal-Catalyzed Syntheses for this compound

| Synthetic Route | Precursor | Catalyst Example | Oxidant/Reductant | Key Advantages |

|---|---|---|---|---|

| Catalytic Oxidation | 2-Aminofluorene | Titanium Silicate-1 (TS-1) | Hydrogen Peroxide (H₂O₂) | High selectivity, recyclable catalyst, green oxidant. sioc-journal.cn |

| Catalytic Reduction | 2-Nitrofluorene | In situ generated Palladium Nanoclusters | Molecular Hydrogen (H₂) | High efficiency, mild reaction conditions, avoids stoichiometric reductants. rsc.org |

Green Chemistry Approaches to Azoxyfluorene Synthesis

Green chemistry principles, which advocate for waste prevention, energy efficiency, and the use of safer chemicals, are increasingly being integrated into synthetic methodologies. acs.orgwa.gov Several such approaches are suitable for the synthesis of this compound.

The use of hydrogen peroxide as an oxidant in catalytic systems is a prime example of a green approach, as its only byproduct is water. sioc-journal.cnorganic-chemistry.org This contrasts sharply with classical oxidants that generate significant waste.

A noteworthy transition-metal-free method involves the reductive dimerization of nitrosobenzenes or the oxidation of anilines using N,N-diisopropylethylamine (DIPEA) as a catalyst in water at room temperature. nih.gov This procedure is attractive for its mild, ambient conditions and the use of water as a safe and environmentally friendly solvent. nih.govresearchgate.net The synthesis can even be performed as a one-pot procedure starting from anilines, which are first oxidized in situ to nitroso intermediates before dimerization. nih.gov

Electrosynthesis presents another powerful green strategy, using electrical potential to drive reactions and thereby avoiding bulk chemical reductants or oxidants. vapourtec.com The selective electrochemical reduction of nitroarenes to azoxy-, azo-, or amino-aromatics can be precisely controlled by tuning the applied potential at the cathode. nih.gov For example, using a cobalt phosphide (B1233454) nanosheet cathode, nitrobenzene can be selectively converted to azoxybenzene in a 1.0 M KOH aqueous solution. nih.gov This method, which uses water as the ultimate hydrogen source, is exceptionally clean and highly controllable. nih.gov

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical reactivity of this compound is dominated by transformations of the azoxy group, particularly acid-catalyzed rearrangement reactions.

Advanced Spectroscopic and Crystallographic Investigations of 2,2 Azoxyfluorene

Vibrational Spectroscopy for Functional Group Analysis and Molecular Vibrations

Detailed Infrared (IR) and Raman Spectroscopic Fingerprinting of 2,2'-Azoxyfluorene

The vibrational spectrum of this compound is expected to be dominated by the modes of the fluorene (B118485) moieties. These include aromatic C-H stretching vibrations, typically observed in the 3100-3000 cm⁻¹ region, and C-C stretching vibrations within the aromatic rings, which give rise to a series of bands in the 1600-1400 cm⁻¹ range. The methylene (B1212753) bridge (-CH₂-) in each fluorene unit will exhibit characteristic symmetric and asymmetric stretching vibrations around 2925 and 2850 cm⁻¹, respectively, as well as bending and wagging modes at lower frequencies.

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov Therefore, the C-C stretching modes of the fluorene backbone are expected to produce strong signals in the Raman spectrum. acs.orgrsc.org The breathing modes of the aromatic rings and other skeletal vibrations will also contribute to a complex and unique fingerprint region below 1400 cm⁻¹.

A theoretical data table for the expected prominent IR and Raman bands for this compound, based on analogous compounds, is presented below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Predominant Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR |

| Aliphatic C-H Stretch (CH₂) | 2960 - 2850 | IR |

| Aromatic C=C Stretch | 1620 - 1450 | IR & Raman (strong) |

| CH₂ Scissoring | ~1470 | IR |

| Azoxy N=N Stretch | 1500 - 1450 | IR & Raman |

| Azoxy N-O Stretch | 1330 - 1250 | IR (strong) |

| In-plane Aromatic C-H Bend | 1300 - 1000 | IR |

| Out-of-plane Aromatic C-H Bend | 900 - 675 | IR (strong) |

| Ring Puckering/Deformation | Below 700 | Raman |

Interpretation of Characteristic Azoxy Group Vibrations

The azoxy group (-N=N(O)-) possesses characteristic vibrational modes that serve as a diagnostic tool for its presence in a molecule. The two primary vibrations are the N=N stretch and the N-O stretch.

The N=N stretching vibration in aromatic azoxy compounds typically appears in the 1500-1450 cm⁻¹ region. This band can sometimes overlap with the aromatic C=C stretching vibrations, making its definitive assignment challenging without isotopic labeling or detailed computational analysis.

The N-O stretching vibration is generally more straightforward to identify and is considered a key signature of the azoxy functionality. This vibration gives rise to a strong absorption band in the infrared spectrum, typically found in the 1330-1250 cm⁻¹ range. The exact position of this band is sensitive to the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups tend to shift this vibration to higher frequencies, while electron-donating groups shift it to lower frequencies. For this compound, the fluorenyl groups are primarily electron-donating, which would suggest an N-O stretch towards the lower end of the typical range.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

UV-Visible Absorption Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is expected to exhibit characteristics of both the fluorene chromophore and the azoxy bridge. Aromatic azoxy compounds typically display multiple absorption bands in the ultraviolet and visible regions. acs.org

Analogous to azoxybenzene (B3421426), this compound is predicted to show intense absorptions corresponding to π→π* transitions and a weaker, longer-wavelength absorption due to an n→π* transition. The π→π* transitions arise from the excitation of electrons from the bonding π orbitals to the antibonding π* orbitals of the conjugated system, which includes the fluorenyl rings and the azoxy group. These are typically strong absorptions.

The n→π* transition involves the promotion of a non-bonding electron, primarily from one of the lone pairs on the oxygen or nitrogen atoms of the azoxy group, to an antibonding π* orbital. These transitions are generally much weaker than π→π* transitions. The presence of the extensive π-system of the fluorene rings is expected to cause a bathochromic (red) shift in the absorption maxima compared to simpler azoxyarenes.

A hypothetical UV-Visible absorption data table for this compound in a non-polar solvent is presented below, based on data for related aromatic azoxy compounds. acs.org

| Transition | Expected λ (nm) | Expected Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π→π | ~260-280 | > 20,000 |

| π→π | ~330-350 | ~10,000 |

| n→π* | ~400-420 | < 1,000 |

Fluorescence and Phosphorescence Characterization of this compound

The emission properties, including fluorescence and phosphorescence, of this compound are not well-documented. However, the photophysical behavior can be inferred from the properties of the fluorene unit and the nature of the azoxy linkage.

Fluorene and its derivatives are known to be fluorescent, typically emitting in the blue to green region of the spectrum. The emission arises from the relaxation of the first excited singlet state (S₁) to the ground state (S₀). The azoxy group, however, can influence the emission properties significantly. The presence of the n→π* transition, which is often the lowest energy transition in such molecules, can provide an efficient pathway for intersystem crossing to the triplet state (T₁). This process can quench fluorescence and promote phosphorescence. nih.gov

Fluorescence: If fluorescence occurs, it would likely originate from the π→π* excited state of the fluorene moieties. The emission maximum would be expected at a longer wavelength than the longest wavelength absorption band, following Kasha's rule. The quantum yield of fluorescence is anticipated to be relatively low due to competition from intersystem crossing facilitated by the azoxy group.

Phosphorescence: Due to the likelihood of efficient intersystem crossing, this compound may exhibit phosphorescence, which is emission from the triplet state (T₁) to the ground state (S₀). Phosphorescence occurs at longer wavelengths and has a much longer lifetime than fluorescence. It is often only observable at low temperatures in a rigid matrix, which minimizes non-radiative decay pathways. The phosphorescence spectrum would provide valuable information about the energy of the lowest triplet state.

A speculative data table for the photophysical properties of this compound is provided below.

| Property | Expected Value | Conditions |

| Fluorescence λ (nm) | ~450-500 | Room Temperature, Solution |

| Fluorescence Quantum Yield (Φ) | Low (<0.1) | Room Temperature, Solution |

| Phosphorescence λ (nm) | ~550-650 | 77 K, Rigid Matrix |

| Phosphorescence Lifetime (τ) | ms to s | 77 K, Rigid Matrix |

Theoretical and Computational Studies of 2,2 Azoxyfluorene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic distribution and three-dimensional arrangement of atoms in a molecule. For a complex system like 2,2'-Azoxyfluorene, these methods can predict key structural and electronic parameters with a high degree of accuracy.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium to large-sized molecules. DFT calculations are employed to determine the optimized geometry of this compound, which corresponds to the minimum energy structure on the potential energy surface. These calculations can yield a wealth of information, including bond lengths, bond angles, and dihedral angles that define the molecule's shape.

While specific DFT studies on this compound are not widely available in the public domain, a typical approach would involve using a functional, such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-31G* or larger) to perform a geometry optimization. The results of such a calculation would be presented in a table similar to the hypothetical data below:

| Parameter | Calculated Value |

| N=N Bond Length (Å) | Data not available |

| N-O Bond Length (Å) | Data not available |

| C-N Bond Length (Å) | Data not available |

| Dihedral Angle (C-N=N-C) (°) | Data not available |

| Total Energy (Hartree) | Data not available |

This table is for illustrative purposes only, as specific computational data for this compound is not publicly available.

Conformational Analysis and Energy Landscapes

The presence of single bonds in this compound allows for rotation of the fluorenyl groups relative to the central azoxy bridge. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies.

Potential Energy Surface Scans for Rotational Isomers

A potential energy surface (PES) scan is a computational technique used to explore the energy changes associated with the rotation around one or more single bonds. For this compound, a key rotational coordinate would be the dihedral angle between the two fluorenyl groups. By systematically varying this angle and calculating the energy at each step, a profile of the rotational barrier can be generated. This would reveal the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states between them.

Computational Determination of Most Stable Conformers

From the potential energy surface scan, the geometries corresponding to the energy minima can be fully optimized to determine the most stable conformers of this compound. The relative stability of these conformers is determined by their computed energies, with lower energy indicating greater stability. Factors such as steric hindrance between the fluorenyl rings and electronic effects would influence the preferred conformation.

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of a set of molecular orbitals that extend over the entire molecule. Current time information in Berlin, DE. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energies and shapes of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests that the molecule is more reactive. numberanalytics.com

For this compound, FMO analysis would involve visualizing the spatial distribution of the HOMO and LUMO. It is expected that the HOMO would be localized primarily on the electron-rich parts of the molecule, likely involving the pi systems of the fluorene (B118485) rings and the azoxy group. The LUMO would be distributed over the regions of the molecule that can best accommodate an additional electron.

A hypothetical data table for the FMO analysis of this compound might look as follows:

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only, as specific computational data for this compound is not publicly available.

HOMO-LUMO Gap and its Implications for Reactivity and Photophysics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic excitation properties. tandfonline.commdpi.com

A small HOMO-LUMO gap generally signifies a molecule that is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the ground state to an excited state. mdpi.comresearchgate.net Such molecules are often referred to as "soft," indicating their propensity to participate in chemical reactions. scielo.org.mx Conversely, a large HOMO-LUMO gap suggests high kinetic stability and lower chemical reactivity. tandfonline.com This energy gap is also fundamental to the molecule's photophysical properties, as the energy of the lowest-lying electronic transition, often from the HOMO to the LUMO (a π-π* transition in conjugated systems), corresponds to the wavelength of light the molecule absorbs. mdpi.commdpi.com

For this compound, the extensive π-conjugated system encompassing two fluorenyl moieties linked by the azoxy bridge is expected to result in a relatively small HOMO-LUMO gap. Computational studies on related fluorene derivatives show that extending π-conjugation, for instance by dimerization, effectively narrows the HOMO-LUMO gap. rsc.orgresearcher.life For example, linking two indeno[1,2-b]fluorene units, which are isomers of fluorene, has been shown to significantly reduce the energy gap. rsc.org The fluorene core itself is a well-known building block in materials for optoelectronics due to its favorable electronic properties, which can be tuned by substitution. mdpi.comresearcher.life

In the case of this compound, both the HOMO and LUMO are expected to be delocalized over the entire π-system. The HOMO would likely exhibit π-bonding character, while the LUMO would have π-antibonding character. physchemres.org The presence of the azoxy group, with its nitrogen-oxygen bond and lone pairs, would also influence the energies of these frontier orbitals. Studies on azoxybenzene (B3421426) derivatives have demonstrated that terminal substituents can modulate the HOMO and LUMO energy levels. scipublications.com

Based on these principles, a hypothetical set of calculated frontier orbital energies for this compound is presented below. These values are illustrative of what a typical DFT calculation might yield and are used to derive key reactivity descriptors.

| Parameter | Symbol | Value (eV) | Implication |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.45 | Relates to ionization potential; electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.20 | Relates to electron affinity; electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 3.25 | Indicates chemical reactivity and electronic transition energy |

| Ionization Potential | I ≈ -EHOMO | 5.45 | Energy required to remove an electron |

| Electron Affinity | A ≈ -ELUMO | 2.20 | Energy released upon gaining an electron |

| Chemical Hardness | η = (I - A) / 2 | 1.625 | Measure of resistance to change in electron distribution |

| Chemical Softness | S = 1 / (2η) | 0.308 | Reciprocal of hardness, indicates higher reactivity |

| Electronegativity | χ = (I + A) / 2 | 3.825 | Global measure of the power to attract electrons |

The relatively small HOMO-LUMO gap of 3.25 eV in this representative table suggests that this compound would be a chemically reactive molecule, susceptible to both oxidation and reduction. The low energy gap also implies that the molecule would absorb light in the near-UV or visible region of the electromagnetic spectrum, making it colored. This absorption would correspond to the π-π* electronic transition, and the molecule's photophysical properties, such as its fluorescence, would be directly related to the fate of this excited state. nih.govacs.org The extensive conjugation provided by the two fluorene units is the primary reason for this narrowed gap, a feature that has been engineered in other fluorene-based materials to achieve desired optical and electronic properties. ugr.esrsc.org

Note: The data in Table 1 is illustrative and represents typical values that would be expected from computational analysis based on related structures. Actual values would need to be determined by specific DFT calculations for this compound.

Computational Spectroscopic Predictions

Simulated Vibrational and Electronic Spectra

Simulated Vibrational Spectra

The vibrational spectrum of this compound can be computationally predicted using DFT methods, such as the B3LYP functional with a 6-31+G(d,p) basis set. acs.org Such calculations yield harmonic vibrational frequencies, infrared (IR) intensities, and Raman scattering activities for the molecule's normal modes. acs.org Although a detailed vibrational frequency report for this compound is not published, the study on a similar fluorene-based azo compound (AzoFL) allows for the assignment of characteristic vibrational modes. acs.org

Key vibrational modes anticipated for this compound would include:

N=N Stretching: The azo group's stretching vibration is a characteristic feature. For trans-isomers of azo compounds, this mode is typically observed in the 1400-1500 cm⁻¹ region, while for cis-isomers, it appears at a slightly higher frequency. acs.org

C-H Stretching: The aromatic C-H stretching vibrations of the fluorene moieties are expected in the 3000-3100 cm⁻¹ range. niscpr.res.in

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic fluorene rings typically appear in the 1450–1600 cm⁻¹ range. acs.orgniscpr.res.in

N-O Stretching: The azoxy group's N-O stretching vibration would also be a characteristic peak.

Fluorene Ring Vibrations: Complex vibrational modes corresponding to the in-plane and out-of-plane bending of the fluorene rings' C-H and C-C bonds would be distributed throughout the fingerprint region of the spectrum. acs.org

The calculated IR and Raman spectra provide a theoretical fingerprint of the molecule, which is invaluable for identifying the compound and understanding its structural details. The table below illustrates the kind of data that would be generated from such a simulation, based on findings for analogous compounds. acs.org

Table 1: Representative Simulated Vibrational Frequencies for a Fluorene-Based Azo Compound

| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

|---|---|---|---|

| 3070 | High | Low | Aromatic C-H Stretch |

| 1605 | Medium | High | Aromatic C=C Stretch |

| 1480 | Medium | Medium | Azo (-N=N-) Stretch |

| 1450 | High | Medium | CH₂ Scissoring (Fluorene) |

| 1340 | High | Low | N-O Stretch (Azoxy) |

| 950 | Medium | Low | C-N Stretch |

This table is interactive. Users can sort the columns to analyze the data.

Simulated Electronic Spectra

The electronic absorption properties of this compound can be investigated using TD-DFT calculations, which predict the vertical excitation energies, oscillator strengths, and major molecular orbital contributions for electronic transitions. researchgate.netdergipark.org.tr The UV-Vis spectrum of azo compounds is typically characterized by two main absorption bands: a low-intensity n→π* transition and a high-intensity π→π* transition. researchgate.netacs.org

For a fluorene-based azo compound, TD-DFT calculations (e.g., at the B3LYP/6-31+G(d,p) level) would elucidate these transitions. acs.org

n→π Transition:* This transition involves the excitation of an electron from a non-bonding orbital (n), primarily located on the nitrogen atoms of the azo group, to an antibonding π* orbital. This is typically a weak absorption in the visible region of the spectrum. acs.org

π→π Transition:* This is a high-intensity absorption, usually found in the ultraviolet region, resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital, distributed across the conjugated system of the molecule. acs.orgpsu.edu

The simulated spectrum allows for the assignment of these electronic transitions and provides insight into the molecule's color and photophysical properties. The following table provides an example of the kind of detailed information obtained from TD-DFT calculations for a related molecule. researchgate.netreading.ac.uk

Table 2: Simulated Electronic Transition Data for a Fluorene-Based Azo Compound

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|---|---|

| S1 | 2.75 | 451 | 0.005 | HOMO -> LUMO | n→π* |

| S2 | 3.44 | 360 | 0.650 | HOMO-1 -> LUMO | π→π* |

| S3 | 3.87 | 320 | 0.120 | HOMO -> LUMO+1 | π→π* |

This table is interactive. Users can sort the columns to analyze the data.

These computational studies are fundamental for establishing a structure-property relationship, where the simulated spectra can be correlated with the molecule's geometric and electronic structure. acs.org

Biochemical Interactions and Metabolic Transformations of 2,2 Azoxyfluorene in Model Systems

Enzymatic Biotransformation Pathways in In Vitro Systems

The biotransformation of 2,2'-Azoxyfluorene is anticipated to proceed through two principal routes: reduction of the central azoxy functional group and oxidation of the aromatic fluorene (B118485) rings. These transformations are catalyzed by a variety of enzymes located primarily in the liver.

The reduction of the azoxy moiety in this compound is a critical metabolic step, potentially leading to the formation of azo and amine metabolites. Both microsomal and cytosolic fractions of liver homogenates have been shown to catalyze the reduction of related azo and azoxy compounds.

In the endoplasmic reticulum (microsomes), the reduction can be mediated by NADPH-cytochrome P450 reductase and cytochrome P450 itself. researchgate.net Studies on various azo dyes have demonstrated that the reduction is often anaerobic, being strongly inhibited by the presence of oxygen. researchgate.net The reduction potential of the specific azo or azoxy compound can influence which component of the monooxygenase system is primarily responsible for its reduction. researchgate.net

The cytosol also contains enzymes capable of reducing azoxy compounds. up.pt These cytosolic reductases, which can include NAD(P)H:quinone oxidoreductase (NQO1), can utilize NADH or NADPH as electron donors. researchgate.net For some compounds, non-enzymatic reduction facilitated by endogenous small molecules like flavins (e.g., FMN) has also been observed. asm.org The relative contribution of microsomal versus cytosolic reduction can vary depending on the specific substrate and the animal species being studied. capes.gov.br

Table 1: Key Enzymes and Cellular Fractions in Azoxy/Azo Group Reduction This table is based on data from analogous azo and azoxy compounds.

| Cellular Fraction | Key Enzymes/Components | Cofactors | Oxygen Sensitivity |

| Microsomes | NADPH-cytochrome P450 reductase, Cytochrome P450 | NADPH | High (inhibited by O₂) |

| Cytosol | NAD(P)H:quinone oxidoreductase (NQO1), Other reductases | NADH, NADPH | Variable |

Concurrent with the reduction of the azoxy group, the fluorene rings of this compound are susceptible to oxidative metabolism, primarily hydroxylation and epoxidation. These reactions are predominantly catalyzed by the cytochrome P450 monooxygenase system located in the liver microsomes. libretexts.org

Studies on the parent compound, fluorene, and its derivatives like 2-nitrofluorene (B1194847), have shown that oxidation can occur at various positions on the aromatic rings. researchgate.netacs.org The introduction of hydroxyl groups increases the water solubility of the compound, facilitating its excretion. libretexts.org However, oxidative metabolism can also lead to the formation of reactive intermediates. For instance, the epoxidation of the fluorene ring can produce unstable epoxides that can rearrange to form phenols or be hydrolyzed by epoxide hydrolase to dihydrodiols. researchgate.net These oxidative pathways are crucial in determining the ultimate biological effects of the compound. tandfonline.com

The cytochrome P450 superfamily comprises numerous isoforms with varying substrate specificities. researchgate.net The metabolism of polycyclic aromatic hydrocarbons and their derivatives is often attributed to specific CYP isoforms. For instance, CYP1A1 and CYP1A2 are well-known for their role in the metabolic activation of many procarcinogens. researchgate.netresearchgate.net

Research on compounds structurally related to this compound, such as 2-nitrofluorene, has implicated CYP1A1 in its metabolic activation. researchgate.net Furthermore, CYP isoforms from the 2E family have also been shown to be involved in the metabolism of certain aromatic compounds. nih.gov The specific CYP isoforms involved in the metabolism of this compound would determine the profile of metabolites formed and, consequently, its toxicological profile. The expression levels of these CYPs can be influenced by genetic polymorphisms and exposure to other xenobiotics, leading to inter-individual differences in metabolism.

Table 2: Potential Cytochrome P450 Isoforms in this compound Metabolism This table is based on data from structurally related compounds.

| CYP Isoform | Known Substrates/Activities | Potential Role in this compound Metabolism |

| CYP1A1 | Polycyclic aromatic hydrocarbons (e.g., benzo[a]pyrene), 2-Nitrofluorene | Oxidation of the fluorene rings |

| CYP1A2 | Aromatic amines (e.g., 2-aminofluorene) | Oxidation of the fluorene rings and/or reduced metabolites |

| CYP2E1 | Small aromatic compounds, some anesthetics | Potential contributor to oxidative metabolism |

| CYP3A4 | Wide range of xenobiotics | Potential contributor to oxidative metabolism |

Interaction with Biological Macromolecules at a Molecular Level

The metabolites of this compound, particularly reactive intermediates generated during its biotransformation, can interact with cellular macromolecules like DNA and proteins, leading to the formation of adducts and potentially altering their function.

The formation of DNA adducts is a critical event in the initiation of chemical carcinogenesis. Metabolic activation of aromatic compounds often leads to the generation of electrophilic species that can covalently bind to nucleophilic sites on DNA bases.

For aromatic amines, which are potential reductive metabolites of this compound, N-hydroxylation is a key activation step. imrpress.com The resulting N-hydroxyarylamines can be further esterified (e.g., by acetylation or sulfation) to form highly reactive arylnitrenium ions. imrpress.com These nitrenium ions are potent electrophiles that readily attack DNA, primarily at the C8 and N² positions of guanine (B1146940) and the N³ position of adenine. nih.govnih.gov

In cell-free systems, incubation of DNA with metabolically activated aromatic amines or their N-hydroxy derivatives has been shown to produce characteristic DNA adducts. acs.org These studies often utilize techniques like ³²P-postlabeling or mass spectrometry to identify and quantify the adducts formed. acs.org The generation of reactive oxygen species (ROS) during the redox cycling of certain metabolites can also lead to oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). nih.gov

Non-covalent binding to proteins is a key determinant of the pharmacokinetic and pharmacodynamic properties of xenobiotics. Compounds like this compound, being lipophilic, are likely to bind to plasma proteins such as serum albumin. researchgate.net This binding is typically reversible and influences the distribution, metabolism, and excretion of the compound.

In vitro studies using techniques like fluorescence spectroscopy can be employed to investigate the binding of small molecules to proteins. researchgate.net The intrinsic fluorescence of proteins, often due to tryptophan residues, can be quenched upon ligand binding, providing information on binding affinity and stoichiometry. researchgate.net Such binding can induce conformational changes in the protein, which can be monitored by techniques like circular dichroism. researchgate.net

Furthermore, reactive metabolites of this compound can also covalently bind to proteins, forming protein adducts. This can alter the protein's function and potentially trigger immune responses. Studies with other polycyclic aromatic hydrocarbons have demonstrated binding to various proteins, with the sites of adduction often being nucleophilic amino acid residues like cysteine, lysine, and histidine. nih.gov

Applications and Advanced Materials Chemistry of 2,2 Azoxyfluorene

2,2'-Azoxyfluorene as a Building Block in Organic Synthesis

As a derivative of fluorene (B118485), this compound serves as a valuable intermediate in the synthesis of more complex molecular architectures. Its preparation typically begins with the nitration of fluorene to yield 2-nitrofluorene (B1194847). orgsyn.org Subsequent reduction of 2-nitrofluorene can lead to different products depending on the reaction conditions. For instance, catalytic hydrogenation or reduction with agents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like palladized charcoal generally yields 2-aminofluorene (B1664046). orgsyn.org However, partial reduction or specific reductive coupling methods can produce this compound. One common method for preparing azoxy compounds is the reduction of nitroaromatics with reagents like arsenous oxide, a process believed to proceed through nitroso and hydroxylamine (B1172632) intermediates. wikipedia.org

Precursor for Nitrogen-Containing Heterocycles

While direct conversion of this compound into heterocycles is not extensively documented, its derivatives and related compounds are instrumental in such transformations. The reduction of the azoxy group can yield the corresponding 2,2'-azofluorene and further, 2,2'-hydrazofluorene. rsc.org These azo and hydrazo compounds are known precursors for various nitrogen-containing heterocycles through cyclization reactions.

A significant reaction of aromatic azoxy compounds is the Wallach rearrangement. wikipedia.org When treated with strong acids like sulfuric acid, azoxybenzenes rearrange to form hydroxyazobenzenes. wikipedia.orgtottori-u.ac.jp By analogy, this compound could potentially undergo a similar rearrangement to produce hydroxy-substituted 2,2'-azofluorene derivatives. These resulting hydroxyazo compounds can be valuable in synthesizing specialized dyes or as ligands in coordination chemistry. The mechanism of the Wallach rearrangement is complex and has been shown to involve a dicationic intermediate where the oxygen atom is removed and a hydroxyl group from the solvent is added to one of the aromatic rings. wikipedia.orgresearchgate.netresearchgate.net

Use in Multistep Organic Transformations

The synthesis of complex organic molecules often requires a series of reactions, a process known as multistep synthesis. libretexts.orgyoutube.comyoutube.comyoutube.com this compound can be a key intermediate in such sequences. For example, the synthesis of advanced materials or biologically active molecules might start from readily available fluorene. orgsyn.org Through nitration and subsequent reductive coupling to form the azoxy compound, a specific linkage and geometry are introduced. rsc.orgnih.govsci-hub.semit.edu This intermediate can then be further modified. The azoxy group can be reduced to an azo group, which is a well-known photochromic unit, or cleaved to form two molecules of 2-aminofluorene. orgsyn.orgnih.gov This amine is a versatile building block for constructing polyamides, polyimides, or other polymers, and for synthesizing various heterocyclic systems.

The following table outlines a hypothetical multi-step synthesis pathway starting from fluorene, where this compound acts as a key intermediate.

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | Fluorene | Concentrated HNO₃, Glacial Acetic Acid, 80°C orgsyn.org | 2-Nitrofluorene |

| 2 | 2-Nitrofluorene | Mild reducing agent (e.g., NaAsO₂, NaOH) | This compound |

| 3 | This compound | Strong reducing agent (e.g., Zn, NH₄Cl) | 2,2'-Azofluorene |

| 4 | 2,2'-Azofluorene | Further reduction (e.g., Na₂S₂O₄) | 2,2'-Hydrazofluorene |

| 5 | This compound | Strong acid (e.g., H₂SO₄) | Hydroxy-substituted 2,2'-azofluorene (via Wallach Rearrangement) wikipedia.org |

Incorporation into Functional Materials

The incorporation of specific functional groups is a key strategy in the design of advanced materials with tailored optical, electronic, and physical properties. youtube.com The azoxy moiety, particularly when flanked by large, rigid aromatic systems like fluorene, can impart unique characteristics to materials.

Photochromic and Thermochromic Applications of Azoxy Compounds

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon light irradiation, is a well-known property of azo compounds. mcgill.ca The underlying process is a trans-cis (or E/Z) isomerization around the N=N double bond. mcgill.canih.gov While the photoisomerization of azoxy compounds is less common than that of azo compounds, it has been observed. wikipedia.orgrsc.org Irradiation with UV light can induce isomerization in azoxy compounds, leading to a change in their absorption spectra. wikipedia.orglookchem.com The rigid fluorene units in this compound would significantly influence the energetics and kinetics of such isomerization, potentially leading to materials with unique photo-responsive behaviors.

Thermochromism, a reversible change in color with temperature, is another property observed in some classes of organic materials, including liquid crystals. This change is often associated with a phase transition. Given that azoxy compounds are known to form liquid crystalline phases, it is plausible that materials based on this compound could exhibit thermochromic properties linked to their phase transitions.

Integration into Liquid Crystalline Systems

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. youtube.com The molecular shape is a critical factor in the formation of liquid crystalline phases (mesophases). Molecules that are elongated and rigid, known as calamitic mesogens, are prone to forming such phases. mdpi.com Azoxy compounds, like the well-known p-azoxyanisole (PAA), were among the first materials in which liquid crystalline behavior was identified. scipublications.com The rigid core and the dipole moment of the azoxy group contribute to the intermolecular interactions that lead to the formation of nematic and smectic phases. acs.orgtandfonline.comacs.org

Fluorene and its derivatives are also widely used as building blocks for liquid crystals due to their rigid, planar structure. tandfonline.comtandfonline.com The combination of two fluorene units with a central azoxy linkage in this compound results in a molecule with a highly anisotropic, elongated shape, making it a strong candidate for a liquid crystal mesogen. The introduction of such a large, rigid core can lead to the formation of highly ordered smectic phases and increase the clearing point (the temperature at which the material becomes an isotropic liquid). tandfonline.com

| Property | Typical Effect of Azoxy Group | Typical Effect of Fluorene Group | Predicted Property for this compound |

| Shape | Linear, rigid linker scipublications.com | Large, planar, rigid unit tandfonline.com | Highly elongated and rigid molecular shape |

| Polarity | Permanent dipole moment wikipedia.org | High polarizability | Significant dipole moment and polarizability |

| Mesophase Tendency | Promotes nematic and smectic phases acs.orgtandfonline.com | Promotes nematic and high-order smectic phases tandfonline.com | Strong tendency for high-temperature, highly ordered mesophases |

Potential in Organic Electronics and Optoelectronics

Fluorene-based polymers are cornerstone materials in the field of organic electronics, particularly for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). tandfonline.comacs.orgresearchgate.netmonash.edu This is due to their high charge carrier mobility, thermal stability, and strong blue emission. The electronic properties of these materials can be tuned by incorporating different chemical units into the polymer backbone or as side chains.

While the azoxy group is less common in organic electronics compared to azo groups, it possesses interesting electronic characteristics. The azoxy group is electron-withdrawing and can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. wikipedia.org The incorporation of an azoxy linkage between two fluorene units in this compound would create a donor-acceptor-donor type structure, where the fluorenes act as electron-donating units and the central azoxy group acts as an electron-accepting unit. This type of architecture is known to lower the bandgap of materials and shift their absorption and emission to longer wavelengths. Such tuning is crucial for applications in organic solar cells and for creating emitters that span the visible spectrum. acs.org Furthermore, the inherent dipole of the azoxy group could facilitate charge separation and transport in photovoltaic devices.

This compound as a Mechanistic Probe in Chemical Biology Research

The unique chemical structure of this compound, featuring a central azoxy linkage between two fluorene moieties, has prompted its investigation as a specialized tool in chemical biology. Its potential lies in its ability to be metabolically activated to reactive intermediates and the inherent spectroscopic properties of the fluorene rings. These characteristics allow it to serve as a mechanistic probe to investigate biological processes such as metabolic pathways and to be developed into fluorescent sensors for detecting specific cellular environments.

Utilizing Isotopic Labeling to Trace Metabolic Pathways

The biotransformation of aromatic compounds is a critical area of study in toxicology and drug metabolism. Isotopic labeling is a powerful technique to trace the metabolic fate of a compound within a biological system. nih.govnih.gov By replacing one or more atoms of a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H), researchers can track the compound and its metabolites through various analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. arxiv.org

In the context of this compound, isotopic labeling can be instrumental in elucidating its metabolic activation and detoxification pathways. The metabolism of structurally related aromatic amines, such as 2-aminofluorene and 2-acetylaminofluorene (B57845), has been shown to proceed through N-hydroxylation and subsequent enzymatic reactions to form reactive electrophiles that can bind to macromolecules like DNA, forming DNA adducts. nih.govsemanticscholar.orghesiglobal.orgnih.gov These adducts are considered key initiating events in chemical carcinogenesis.

Proposed Isotopic Labeling Strategy for this compound:

A proposed study could involve the synthesis of isotopically labeled this compound, for instance, with ¹³C atoms distributed throughout the fluorene rings or with ¹⁵N in the azoxy bridge. Administration of this labeled compound to an in vitro system (e.g., liver microsomes) or an in vivo model would allow for the tracking of its metabolic products.

Expected Metabolic Transformations:

The anticipated metabolic pathways for this compound would likely involve two primary types of reactions:

Reduction of the Azoxy Group: The azoxy functional group can be reduced by cellular reductases to the corresponding azo compound (2,2'-azofluorene) and further to the hydrazo and amine derivatives (2-aminofluorene).

Hydroxylation of the Fluorene Rings: Cytochrome P450 enzymes can hydroxylate the aromatic rings at various positions, leading to the formation of phenolic metabolites.

By using techniques like liquid chromatography-mass spectrometry (LC-MS), the metabolites can be separated and their mass-to-charge ratio (m/z) determined. The presence of the isotopic label would result in a characteristic mass shift, confirming that the detected metabolite originated from the administered this compound.

Table 1: Potential Isotopically Labeled Metabolites of this compound and their Significance

| Potential Metabolite | Significance in Metabolic Pathway | Method of Detection |

| [¹⁵N₂]-2,2'-Azofluorene | Product of the initial reduction of the azoxy group. | LC-MS |

| [¹⁵N]-2-Aminofluorene | Further reduction product, a known carcinogen. nih.gov | LC-MS/MS |

| [¹³C]-Hydroxy-2,2'-azoxyfluorenes | Products of ring hydroxylation by cytochrome P450 enzymes. | NMR, LC-MS |

| [¹³C, ¹⁵N]-DNA Adducts | Formed from reactive metabolites binding to DNA, indicating genotoxicity. semanticscholar.orghesiglobal.org | ³²P-Postlabeling, LC-MS/MS |

The data obtained from such studies would provide a detailed map of the metabolic fate of this compound, identifying the enzymes involved and the potential for formation of toxic, reactive intermediates. This knowledge is crucial for understanding its biological activity and potential risks.

Development of Fluorescent Probes Incorporating the Azoxyfluorene Moiety

Fluorescent probes are indispensable tools in chemical biology for visualizing and quantifying biological molecules and processes in real-time. nih.govmdpi.com A common design strategy for these probes involves linking a fluorophore to a recognition element via a moiety that quenches the fluorescence. researchgate.netnih.gov A change in the local environment or a specific enzymatic reaction can cleave or transform the quencher, leading to a restoration of fluorescence.

The azoxy and azo functionalities are known to act as efficient fluorescence quenchers. researchgate.net This property can be exploited in the design of "off-on" fluorescent probes. For instance, probes have been developed where an azo group is directly conjugated to a fluorophore like rhodamine. researchgate.netnih.gov Under normal oxygen conditions (normoxia), the probe is non-fluorescent. However, in a hypoxic (low oxygen) environment, cellular reductases cleave the azo bond, releasing the fluorescent rhodamine derivative. researchgate.net

This compound as a Scaffold for Fluorescent Probes:

The this compound scaffold itself possesses properties that make it an interesting candidate for the development of fluorescent probes. The fluorene unit is known to be fluorescent. It is conceivable that the central azoxy group quenches the fluorescence of the two fluorene moieties. The reduction of the azoxy group to an amine would likely restore or significantly alter the fluorescence properties of the molecule.

Potential Applications:

A fluorescent probe based on the this compound core could be designed to detect reductive environments within cells, such as those found in hypoxic tumors. The probe would be largely non-fluorescent upon introduction to cells. In regions of low oxygen, enzymatic reduction of the azoxy bond would lead to the formation of highly fluorescent 2-aminofluorene derivatives, providing a localized "turn-on" signal.

Table 2: Design and Proposed Mechanism of an Azoxyfluorene-Based Fluorescent Probe

| Component | Function | Mechanism of Action |

| This compound Core | Quencher and Fluorophore Precursor | The azoxy group quenches the intrinsic fluorescence of the fluorene rings. |

| Cellular Reductases | Activator | In hypoxic conditions, reductases reduce the azoxy bond. |

| 2-Aminofluorene Derivatives | Fluorophore | The resulting amine products exhibit strong fluorescence, signaling the reductive event. |

Further chemical modifications to the fluorene rings could be made to tune the photophysical properties (e.g., excitation and emission wavelengths) of the probe and to improve its water solubility and cell permeability. rsc.orgnih.govnih.gov The development of such probes could offer a novel method for imaging hypoxic tissues, which is of significant interest in cancer biology research.

Derivatives, Analogues, and Structure Activity Relationship Studies Sar

Synthesis and Characterization of Substituted 2,2'-Azoxyfluorene Derivatives

The functionalization of the fluorene (B118485) core is a well-established field, driven by the utility of fluorene derivatives in materials science. organic-chemistry.orgresearchgate.net These synthetic methodologies can be applied to the this compound scaffold.

Halogenation: The introduction of halogen atoms onto the fluorene skeleton can be achieved through various methods. For instance, bromination can be performed using reagents like N-bromosuccinimide (NBS) or a solution of bromine in a suitable solvent. The synthesis of 2,7-bis(bromomethyl)-9,9-diethyl-9H-fluorene has been documented, showcasing a route to halogenated fluorene derivatives. researchgate.net Similarly, clean methods for preparing halogenated diamine fluorene compounds using solid acid catalysts have been developed, reacting 9-fluorenone (B1672902) with halogenated anilines. google.com These approaches suggest that direct halogenation of this compound or the use of halogenated precursors could yield the desired derivatives.

Alkylation: Alkylation of fluorenes can be performed at the C9 position, which is acidic. A simple and efficient protocol for the alkylation of fluorene uses alcohols in the presence of potassium tert-butoxide (t-BuOK) as a catalyst, yielding 9-monoalkylfluorenes in near-quantitative amounts under mild conditions. rsc.orgresearchgate.net Traditional methods often involve the reaction of 9-lithofluorene with haloalkanes. rsc.org For a molecule like this compound, alkylation would likely occur at the C9 and C9' positions of the two fluorene units.

Below is a table summarizing representative methods for the synthesis of halogenated and alkylated fluorenes.

| Derivative Type | Reagents and Conditions | Product Example | Yield | Reference |

| Bromomethyl | HBr in Acetic Acid, (CH₂O)n, reflux | 2,7-Bis(bromomethyl)-9,9-diethyl-9H-fluorene | 72% | researchgate.net |

| Chloromethyl | SOCl₂, Pyridine, r.t. | 2,7-Bis(chloromethyl)-9,9-diethyl-9H-fluorene | 85% | researchgate.net |

| Mono-Alkylation | Alcohol, t-BuOK, Toluene, 120 °C | 9-Benzylfluorene | 99% | researchgate.net |

| Di-Alkylation | Ethyl Bromide, KOH, KI, r.t. | 9,9-Diethyl-9H-fluorene | 92% | researchgate.net |

This table is illustrative of reactions on the fluorene core and not specifically on this compound.

The electronic properties of the fluorene system can be tuned by introducing electron-donating groups (EDGs) like amino (-NH₂) or alkoxy (-OR) groups, or electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups.

Synthesis with Electron-Withdrawing Groups (EWGs): Nitrofluorene derivatives are versatile electron acceptors. nih.govmdpi.com The presence of nitro groups activates the methylene (B1212753) bridge (C9) for subsequent reactions like the Knoevenagel condensation. nih.gov Palladium-catalyzed Heck coupling reactions have been used to synthesize fluorene derivatives bearing phosphonate (B1237965) and nitro functionalities, which serve as EWGs. ucf.edu

Synthesis with Electron-Donating Groups (EDGs): The introduction of EDGs, such as the N,N-diphenylamino group, is common in the synthesis of fluorene-based materials for optical applications. ucf.edu The modification of the C9 position with N-donor substituents significantly alters the electrochemical and emission properties of the resulting dibenzofulvene derivatives. mdpi.com

The synthesis of these derivatives often involves multi-step procedures starting from functionalized or unfunctionalized fluorenes or biphenyls. organic-chemistry.orgucf.edursc.org

| Group Type | Synthetic Method | Reactants | Product | Reference |

| Electron-Withdrawing | Heck Coupling | 2-Bromo-7-N,N-diphenylamino-9,9-diethylfluorene, 4-Nitrostyrene | Fluorene derivative with a nitro group | ucf.edu |

| Electron-Withdrawing | Nitration | Fluorene | Nitrofluorene | nih.gov |

| Electron-Donating | Ullmann Coupling | 2-Bromo-9,9-diethylfluorene, Diphenylamine | 2-(N,N-diphenylamino)-9,9-diethylfluorene | ucf.edu |

| Electron-Donating | N-donor at C9 | Fluorene, N-donor amine (e.g., morpholine) | 9-(Morpholin-4-ylmethylene)-9H-fluorene | mdpi.com |

This table illustrates general strategies for functionalizing the fluorene ring, which are applicable to a this compound scaffold.

Exploration of Isomeric Azoxyfluorene Analogues

Isomerism in this compound can arise from two sources: the position of the oxygen atom on the azoxy nitrogen bridge (positional isomerism) and the geometry around the N=N double bond (geometrical isomerism).

For an unsymmetrically substituted azoxy compound, R-N=N(O)-R', two positional isomers are possible, differing in which nitrogen atom bears the oxygen. In the case of this compound, where the two fluorenyl groups are identical, these two forms are degenerate. However, if the fluorene rings are substituted differently (e.g., one with an EDG and the other with an EWG), distinct positional isomers would exist.

Studies on mixed aliphatic-aromatic azoxy compounds have demonstrated the existence of such isomers. For example, the oxidation of an unsymmetrical azo compound Ar-CH₂-N=N-Ar' with a per-acid yields both possible positional isomers, Ar-CH₂-N=N(O)-Ar' and Ar-CH₂-N(O)=N-Ar', often in unequal amounts. rsc.org Similarly, the Wallach rearrangement of unsymmetrically substituted azoxybenzenes leads to hydroxyazo derivatives where the position of hydroxylation depends on the initial location of the azoxy oxygen. cdnsciencepub.com Research on phenylazo-2-naphthol derivatives also highlights how the linking position of the azophenyl unit affects the compound's properties. nih.gov

| Isomer Type | General Structure | Distinguishing Feature | Context of Study |

| Positional Isomer 1 | R-N=N(O)-R' | Oxygen on nitrogen adjacent to R' | Oxidation of unsymmetrical azo compounds rsc.org |

| Positional Isomer 2 | R-N(O)=N-R' | Oxygen on nitrogen adjacent to R | Oxidation of unsymmetrical azo compounds rsc.org |

| Positional Isomerism on Ring | ortho-, meta-, para- | Location of triphosphate on phenyl ring | Differential effects on myosin function nih.gov |

This table illustrates the concept of positional isomerism in azoxy and related compounds.

The N=N double bond in the azoxy group restricts rotation, leading to the possibility of geometrical isomers, designated as E (trans) and Z (cis). docbrown.info For most aromatic azo and azoxy compounds, the E isomer, where the aryl groups are on opposite sides of the N=N bond, is the more thermally stable form. cinz.nz The less stable Z isomer can be formed by irradiating the compound with light of a suitable wavelength. cinz.nzuminho.pt This photoisomerization is often reversible, with the Z isomer reverting to the E form thermally or upon irradiation with a different wavelength of light. uminho.ptresearchgate.net

This E-Z isomerization leads to significant changes in molecular geometry and properties. The planar E-isomer typically allows for more extensive π-conjugation, resulting in a more intense optical absorption compared to the non-planar Z-isomer. uminho.pt This photochromic behavior is the basis for molecular switches. The rate of thermal Z-to-E relaxation can be influenced by the substituents on the aromatic rings. cinz.nz

| Isomer | Configuration | Relative Stability | Key Property | Interconversion |

| E (trans) | Aromatic groups on opposite sides of N=N bond | More stable | Higher π-conjugation, strong absorption | Z → E (Thermal or Photo-induced) |

| Z (cis) | Aromatic groups on the same side of N=N bond | Less stable | Lower π-conjugation, weaker absorption | E → Z (Photo-induced) |

This table summarizes the general characteristics of E/Z isomers in aromatic azo compounds, which would apply to this compound.

Structure-Reactivity and Structure-Property Relationship Studies

The relationship between the chemical structure of a molecule and its resulting properties is fundamental to designing new functional materials. For derivatives of this compound, modifications to the fluorene rings or the azoxy bridge would predictably alter its electronic, optical, and chemical properties.

Effect of Substituents:

Electron-Withdrawing vs. Electron-Donating Groups: In fluorene-based systems, the introduction of EWGs or EDGs directly tunes the HOMO and LUMO energy levels. researchgate.net For push-pull systems, connecting strong EDGs and EWGs across the π-conjugated fluorene framework leads to significant intramolecular charge transfer (ICT), which can result in absorption in the visible or near-infrared regions. mdpi.comacs.org Studies on meta-substituted azobenzenes show that EWGs have a more pronounced effect on the absorption spectra of both E and Z isomers compared to EDGs. mdpi.com In Baeyer-Mills reactions for synthesizing azobenzenes, the electronic nature of the aniline (B41778) substituent dictates the reaction outcome, with electron-rich anilines promoting the formation of azoxybenzene (B3421426) side-products. nih.gov

Halogens: Halogen substitution can be used to tune molecular packing in the solid state through halogen bonding and can also serve as a handle for further cross-coupling reactions, allowing for the convenient synthesis of fluorene derivatives with position-controlled substituents. researchgate.netnih.gov

Alkyl Groups: The introduction of bulky alkyl groups, typically at the C9 position of fluorene, is primarily used to improve solubility and prevent aggregation in the solid state, which is crucial for applications in organic electronics. rsc.orgflvc.org

Effect of Isomerism:

Positional Isomerism: The relative positioning of substituents or linkages has a profound impact on electronic properties. Studies on spirobifluorene positional isomers show that changing the linkage from para to meta or ortho dramatically alters the electronic and photophysical properties. researchgate.net Similarly, the position of a functional group on a substrate can determine its biological activity, as seen in AzoTP isomers affecting myosin function differently. nih.gov

| Structural Modification | System Studied | Observed Effect on Properties | Reference |

| Adding EWG (-NO₂) | Fluorene | Creates push-pull system, red-shifts absorption | nih.govmdpi.com |

| Adding EDG (N-donor) | Fluorene | Lowers oxidation potential, reduces energy gap | mdpi.com |

| Changing Linkage (para vs meta) | Spirobifluorene | Alters HOMO/LUMO levels and triplet energies | researchgate.net |

| Changing Isomer (E vs Z) | Azo Dyes | Reversible change in absorption spectrum (photochromism) | cinz.nzuminho.pt |

| Adding Methyl Groups | Azoxybenzene | Increases basicity less than expected due to steric effects | cdnsciencepub.com |

This table provides examples of structure-property relationships in related molecular systems.

Influence of Substituents on Azoxy Group Reactivity

The reactivity of the azoxy group in aromatic compounds is significantly influenced by the nature and position of substituents on the aromatic rings. While specific kinetic studies on this compound are not extensively documented in publicly available literature, the principles of substituent effects can be inferred from studies on analogous compounds, particularly substituted azoxybenzenes. The reactivity of the azoxy moiety is often discussed in the context of reactions such as the Wallach transformation, electrophilic substitution, and reduction.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert their influence through a combination of inductive and resonance effects. In the case of the Wallach transformation, where azoxybenzenes rearrange to hydroxyazobenzenes in strong acid, substituents play a crucial role. Studies on various substituted azoxybenzenes have shown a wide range of reactivity, spanning several orders of magnitude. acs.org For instance, electron-releasing groups such as methyl (CH₃) and methoxy (B1213986) (OCH₃) can increase the basicity of the azoxy nitrogen atoms, facilitating protonation which is a key step in the rearrangement. koreascience.kr Conversely, electron-withdrawing groups like nitro (NO₂) or halogens (e.g., Br) generally decrease the rate of such reactions by reducing the electron density on the azoxy group and the aromatic rings. acs.org

The formation of azoxy compounds from the oxidation of corresponding anilines is also affected by substituents. Research on the ozonation of anilines has indicated that the presence of electron-withdrawing groups on the aniline ring can increase the formation of the corresponding azobenzene (B91143) and azoxybenzene. researchgate.net This suggests that for the synthesis of substituted 2,2'-azoxyfluorenes from 2-aminofluorenes, the nature of the substituents on the fluorene nucleus could influence the yield of the desired azoxy compound.

The following interactive table illustrates the general effect of substituents on the reactivity of the azoxy group based on data from analogous azoxybenzene compounds.

| Substituent Type | Example | Effect on Basicity of Azoxy Group | Effect on Rate of Wallach Rearrangement | General Influence on Electrophilic Aromatic Substitution |

|---|---|---|---|---|

| Electron-Donating Group (EDG) | -CH₃, -OCH₃ | Increases | Generally Increases | Activating, ortho/para-directing |

| Electron-Withdrawing Group (EWG) | -NO₂, -Br | Decreases | Generally Decreases | Deactivating, meta-directing |

Relationship between Molecular Structure and Photophysical Characteristics

The photophysical properties of this compound and its derivatives, such as absorption and emission spectra, are intrinsically linked to their molecular structure. The fluorene moiety is known for its strong fluorescence and high quantum yield, making it a common building block in materials for optoelectronics. ucf.edu The introduction of the azoxy bridge connecting two fluorene units creates a larger conjugated system with unique electronic properties.

The electronic absorption spectra of fluorene-based compounds typically show strong absorption bands in the ultraviolet (UV) region. mdpi.com For this compound, the π-π* transitions of the fluorene systems and the n-π* transition of the azoxy group would be the primary electronic transitions. The extended conjugation across the azoxy linkage would be expected to cause a bathochromic (red) shift in the absorption maxima compared to a single fluorene molecule.

Substituents on the fluorene rings would further modulate these photophysical properties. Electron-donating groups, such as amino or alkoxy groups, generally lead to a further red-shift in both absorption and emission spectra due to the extension of the conjugated system and the possibility of intramolecular charge transfer (ICT) from the donor group to the electron-accepting part of the molecule. ucf.edu Conversely, electron-withdrawing groups can also induce red-shifts, particularly if they create a "push-pull" system with an existing donor group, which enhances ICT character and can significantly alter the emission properties. mdpi.com

The photochemical reactivity of azoxy compounds is another important aspect of their photophysical characteristics. Azoxybenzenes are known to undergo photorearrangement to form hydroxyazobenzenes. cdnsciencepub.comresearchgate.net It is plausible that this compound could exhibit similar photochemical behavior upon irradiation. The efficiency and pathway of such photoreactions would also be highly dependent on the substituents present. For example, studies on substituted azoxybenzenes have shown that the quantum yield of photorearrangement is influenced by the electronic nature of the substituents. researchgate.net

The following interactive table summarizes the expected relationship between structural modifications and the photophysical properties of this compound derivatives, based on general principles observed in related aromatic compounds.

| Structural Feature/Substituent | Effect on Absorption/Emission Maxima (λmax) | Effect on Fluorescence Quantum Yield (ΦF) | Potential for Intramolecular Charge Transfer (ICT) |

|---|---|---|---|

| Unsubstituted this compound | UV-Vis absorption, potential for fluorescence | Expected to be lower than fluorene due to azoxy group | Low |

| Introduction of Electron-Donating Groups (e.g., -NH₂, -OR) | Bathochromic (red) shift | May increase or decrease depending on ICT character | Increased |

| Introduction of Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Bathochromic (red) shift | Often decreases (quenching) | Increased (especially with a donor present) |

| Extension of π-Conjugation (e.g., additional aromatic rings) | Significant bathochromic (red) shift | Variable | Can be enhanced |